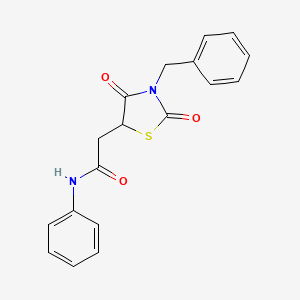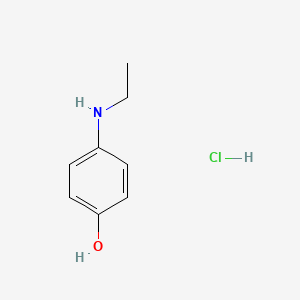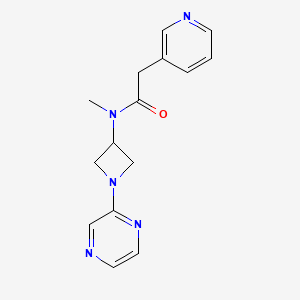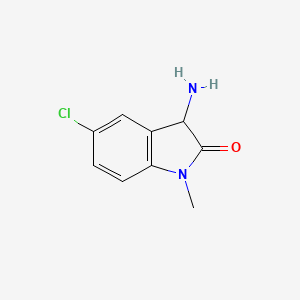![molecular formula C9H17N B2442564 N-Methyl-1-(3-Methyl-3-Bicyclo[3.1.0]hexanyl)methanamin CAS No. 1506915-69-0](/img/structure/B2442564.png)
N-Methyl-1-(3-Methyl-3-Bicyclo[3.1.0]hexanyl)methanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes, which includes “N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine”, involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been reported to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine” is based on the bicyclo[3.1.0]hexane scaffold . This structure possesses an all-carbon quaternary center .Chemical Reactions Analysis
The chemical reactions involving “N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine” are typically catalyzed by an organic or an iridium photoredox catalyst under blue LED irradiation . The reactions are highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Wissenschaftliche Forschungsanwendungen
- Anwendung: Bicyclo[3.1.0]hexan-Derivate, einschließlich N-Methyl-1-(3-Methyl-3-Bicyclo[3.1.0]hexanyl)methanamin, wurden mithilfe von Röntgenbeugung auf ihre Kristallstrukturen untersucht. Diese Erkenntnisse beleuchten intermolekulare Kräfte und konformationelle Veränderungen innerhalb ionischer Flüssigkeiten .
- Anwendung: Indol-3-Essigsäure (IAA), ein Pflanzenhormon, das aus dem Abbau von Tryptophan entsteht, spielt eine Rolle bei der Wachstumsregulation. Das Verständnis verwandter Indolderivate informiert landwirtschaftliche Praktiken und die Ernteerträge .
Ionische Flüssigkeiten und Kristallographie
Pflanzenhormone und Wachstumsregulatoren
Wirkmechanismus
Target of Action
The primary targets of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .
Mode of Action
The mode of action of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Biochemical Pathways
The specific biochemical pathways affected by N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .
Result of Action
The molecular and cellular effects of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .
Eigenschaften
IUPAC Name |
N-methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-9(6-10-2)4-7-3-8(7)5-9/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRECUQHNWPFXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC2C1)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2442486.png)




![2-{[(2-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2442494.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2442495.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2442496.png)
![4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2442498.png)

![N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2442502.png)